3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-12(18)7-8-16-14(19)10-5-1-3-9-4-2-6-11(13(9)10)15(16)20/h1-6H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSLWKQHRAPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235785 | |
| Record name | 3-N-(1',8'-Naphthalimido)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86703-96-0 | |
| Record name | 3-N-(1',8'-Naphthalimido)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086703960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-N-(1',8'-Naphthalimido)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Step 1: Synthesis of 1H-Benzo[de]isoquinoline-1,3(2H)-dione
1,8-Naphthalic anhydride (1) is treated with aqueous ammonia at 100°C for 12 hours, yielding 1H-benzo[de]isoquinoline-1,3(2H)-dione (2) as a yellowish solid.
Step 2: Preparation of N-(3-Bromopropyl)-1,8-naphthalimide
Compound (2) reacts with 1,3-dibromopropane in acetonitrile under reflux with anhydrous K₂CO₃ (4 equiv). After 12 hours, the mixture is filtered, and the solvent is evaporated to isolate N-(3-bromopropyl)-1,8-naphthalimide.
Step 3: Nucleophilic Substitution with Carboxylic Acid
The bromopropyl intermediate undergoes coupling with a carboxylic acid nucleophile (e.g., potassium propionate) in DMF at 80°C. This step introduces the propanoic acid moiety, yielding the target compound after acidification.
Key Data :
-
Characterization : IR spectra show C=O stretches at 1700–1750 cm⁻¹, while ¹H NMR confirms alkyl chain integration (δ 2.5–3.5 ppm).
Hydrolysis of Methyl Ester Derivatives
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate, characterized by X-ray crystallography, serves as a precursor to the target acid.
Ester Synthesis
-
Reagents : 1,8-Naphthalic anhydride and methyl 3-aminopropionate react in refluxing toluene.
-
Conditions : 12-hour reflux ensures complete imide formation.
-
Crystallography : The ester crystallizes in a monoclinic system (P2₁/c) with lattice parameters a = 9.930 Å, b = 6.9807 Å, c = 18.954 Å, and β = 93.08°.
Saponification to Propanoic Acid
The ester (1 mmol) is hydrolyzed in aqueous NaOH (2M, 10 mL) at 80°C for 4 hours. Acidification with HCl precipitates the pure carboxylic acid.
Key Data :
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data
Crystallographic Insights
The methyl ester derivative exhibits a planar naphthalimide core with a propanoate side chain adopting a gauche conformation. Key bond lengths include C=O (1.21 Å) and C-N (1.38 Å), consistent with imide resonance stabilization.
Industrial and Pharmacological Considerations
While the reported methods are laboratory-scale, scalability depends on optimizing solvent use (e.g., replacing DMF with recyclable alternatives) and automating intermediate purification. Pharmacological studies of analogous naphthalimides highlight antitumor and anti-inflammatory activities, suggesting potential applications for the target compound .
Analyse Chemischer Reaktionen
3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor for various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, as a chemosensor, it may undergo photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes, leading to changes in its fluorescence properties . These interactions can be used to detect the presence of specific ions or molecules in a sample.
Vergleich Mit ähnlichen Verbindungen
Antitumor Activity
Organotin(IV) carboxylates derived from the title compound exhibit IC₅₀ values of 0.5–10 μM against human cancer cell lines (e.g., HepG2, MCF-7), outperforming cisplatin in some cases .
Enzyme Inhibition
- Aldose Reductase Inhibition : Alrestatin (IC₅₀ ~1 μM) is more potent than the title compound, which requires esterification (e.g., methyl ester) to enhance bioavailability .
- Cholinesterase Inhibition : Bipharmacophoric derivatives (e.g., 7b-C9, 7b-C10) incorporating the title compound show submicromolar IC₅₀ values for acetylcholinesterase (AChE) inhibition, attributed to the naphthalimide core’s π-π stacking interactions .
Physicochemical Properties
Biologische Aktivität
Overview
3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid is a complex organic compound belonging to the class of benzoisoquinoline derivatives. Its unique structure, characterized by a benzoisoquinoline core with a propanoic acid substituent, suggests potential for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The chemical formula for this compound is , and it has a molecular weight of 281.26 g/mol. The compound is soluble in organic solvents and exhibits stability under various conditions.
The biological activity of this compound is attributed to its ability to interact with molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Chemosensing : It has been explored as a chemosensor for detecting ions or small molecules through changes in fluorescence properties.
- Antioxidant Activity : The dioxo groups in the structure can participate in redox reactions, potentially providing protective effects against oxidative stress.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains and fungi. This activity is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | A derivative of the compound showed IC50 values <10 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent cytotoxicity. |
| Antimicrobial Testing | The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Candida albicans. |
| Mechanistic Insights | Research using flow cytometry revealed that treatment with the compound led to increased apoptotic rates in treated cells compared to controls. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Common methods include:
- Condensation reactions involving benzo[de]isoquinoline derivatives.
- Use of reagents like hydrazine for functionalization.
Research into derivatives has shown that modifications can enhance biological activity, making them valuable candidates for drug development.
Q & A
Q. What are the standard synthetic routes for preparing 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid?
The synthesis typically involves a multi-step process starting with the condensation of phthalic anhydride with an appropriate amine to form the isoquinoline core. Subsequent functionalization introduces the propanoic acid moiety. For example, the methyl ester derivative is synthesized by refluxing the parent acid in methanol with catalytic H₂SO₄, followed by controlled solvent evaporation to obtain crystals . Reaction conditions (e.g., strong acids, elevated temperatures, and polar solvents like MeOH) are critical for achieving yields >90% purity.
Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.930(3) Å, b = 6.9807(18) Å, c = 18.954(5) Å, and β = 93.080(4)°. Data collection using MoKα radiation (λ = 0.15406 Å) at 296 K reveals a density of 1.419 g/cm³ and a Z value of 4, confirming the molecular packing arrangement .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing the dioxo and propanoic acid groups.
- IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl stretching vibrations from the dioxo and ester/acid moieties .
- Mass spectrometry (HRMS) : Validates the molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved across studies?
Solubility discrepancies (e.g., >47.6 µg/mL at pH 7.4 in some studies vs. limited solubility in polar solvents) arise from polymorphic forms or pH-dependent ionization. Methodological standardization is critical:
- Use buffered solutions (e.g., PBS) for aqueous solubility assays.
- For organic solvents, pre-purge with inert gases to prevent oxidation-induced aggregation.
- Differential Scanning Calorimetry (DSC) can identify polymorphs affecting solubility .
Q. What strategies optimize reaction yields in the synthesis of derivatives like methyl esters?
Key factors include:
- Catalyst selection : H₂SO₄ vs. HCl alters esterification kinetics; H₂SO₄ provides higher yields (85–90%) under reflux .
- Solvent control : Slow evaporation of MeOH at 4°C minimizes impurities during crystallization.
- Reaction monitoring : TLC or in-situ FTIR tracks esterification progress by monitoring carbonyl peak shifts.
Q. How does the compound’s electronic structure influence its redox behavior in electrochemical studies?
The dioxo groups in the benzo[de]isoquinoline core act as electron-deficient sites, enabling reversible redox activity. Cyclic voltammetry (CV) in acetonitrile (0.1 M Bu₄NPF₆) shows a reduction peak at −1.2 V vs. Ag/AgCl, corresponding to radical anion formation. This property is exploited in spectroelectrochemical assays to study charge-transfer interactions .
Q. What computational methods predict binding affinities of this compound to biological targets like the LPA2 receptor?
Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations compare binding modes. For example, replacing a sulfur atom with a sulfamoyl moiety increases binding affinity from −7.94 kcal/mol to −8.53 kcal/mol, as shown in Free Energy Perturbation (FEP) calculations .
Q. How do structural modifications enhance biological activity (e.g., antimicrobial or anticancer effects)?
- Substitution at the propanoic acid group : Introducing hydroxyl or thioamide groups improves cellular uptake.
- Isoquinoline core functionalization : Halogenation (e.g., Cl at position 2) enhances intercalation with DNA or enzyme active sites, as demonstrated in tyrosyl-DNA-phosphodiesterase inhibition assays .
Data Contradictions and Resolution
Q. Why do crystallographic studies report varying unit cell parameters for derivatives?
Discrepancies in parameters (e.g., a = 9.930 Å vs. 9.845 Å in similar compounds) stem from:
Q. How can researchers reconcile inconsistent biological activity data across cell lines?
Variability in IC₅₀ values (e.g., 11.57 µM in RAW 264.7 osteoclasts vs. 5.39 µM in HeLa cells) is addressed by:
- Standardizing assay conditions (e.g., serum-free media, matched incubation times).
- Validating target expression levels (e.g., qPCR for receptor quantification) .
Methodological Best Practices
Q. What protocols ensure reproducibility in crystallography studies?
- Crystal growth : Use vapor diffusion with 1:1 v/v mixtures of MeOH and ethyl acetate.
- Data collection : Apply multi-scan corrections (e.g., SADABS) to minimize absorption errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
